![molecular formula C10H11N3O2 B3169573 (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-68-0](/img/structure/B3169573.png)
(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Overview
Description
“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It belongs to the class of compounds known as pyrazolopyridines, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, such as “(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid”, has been reported in various studies . One method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole and a pyridine ring fused together . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are diverse. For instance, the compound can undergo a sequential opening/closing cascade reaction . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst has been highlighted in research .Scientific Research Applications
Kinase Inhibition and Scaffold Versatility
Pyrazolo[3,4-b]pyridine, a close relative to (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, has demonstrated significant versatility as a scaffold in the design of kinase inhibitors. Its ability to interact with kinases through multiple binding modes makes it a recurrent motif in this domain. This chemical structure binds typically to the hinge region of the kinase, engaging in key interactions within the kinase pocket, thus providing potency and selectivity. The scaffold's potential for forming a hydrogen bond donor–acceptor pair, common among kinase inhibitors, underscores its utility in medicinal chemistry. Patents and peer-reviewed literature from 2008 to the present illustrate its broad application across a range of kinase targets, highlighting both its inherent advantages and its role in enhancing inhibitor activity, intellectual property positioning, physical properties, and synthetic flexibility (Wenglowsky, 2013).
Synthesis and Biological Activity
The pyrazole moiety, integral to the structure of this compound, plays a crucial role in the synthesis of biologically active compounds. Pyrazoles serve as key templates in both combinatorial and medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis approaches for pyrazole derivatives typically involve condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles under various conditions, including microwave irradiation, offering insights for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Antifungal Applications
In the context of combating plant diseases, specifically Bayoud disease affecting date palms, derivatives of pyrazole have been investigated for their antifungal properties. A comprehensive review of small molecules tested against Fusarium oxysporum, the pathogen responsible for Bayoud disease, identifies compounds with a pyrazole structure as being among the most efficient. These molecules exhibit antifungal pharmacophore sites, contributing to a deeper understanding of their bioactivity against the pathogen. This highlights the potential of pyrazole derivatives, including this compound, in developing targeted antifungal agents with specific mechanistic interactions (Kaddouri et al., 2022).
Mechanism of Action
Target of Action
The compound “(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrazolo[3,4-b]pyridine derivatives have been found to interact with various targets, leading to a wide range of biological activities . For instance, some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazolo[3,4-b]pyridine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Some pyrazolo[3,4-b]pyridine derivatives have been found to exhibit cytotoxic activities against various cell lines .
properties
IUPAC Name |
2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXWAQTUZANGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




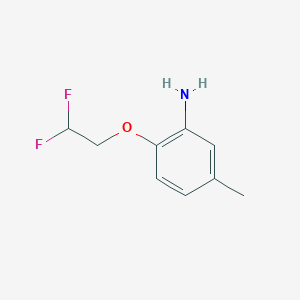
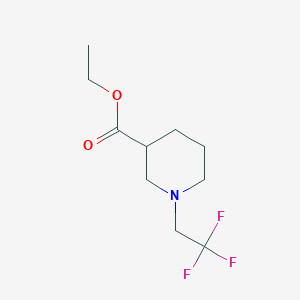

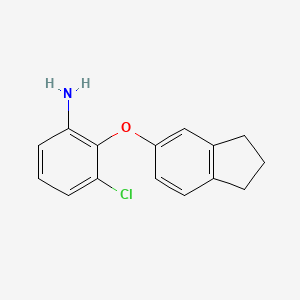
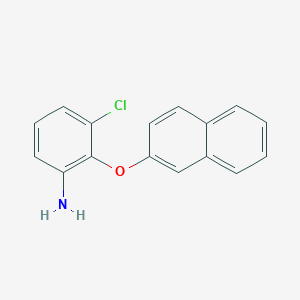
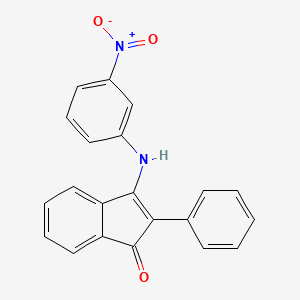
![3-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B3169543.png)
![4-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]benzoic Acid](/img/structure/B3169546.png)
![3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3169554.png)
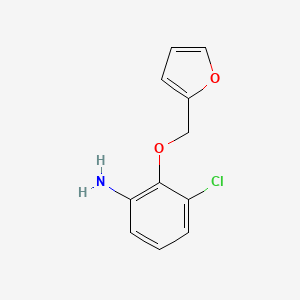
![[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3169585.png)
![2-(3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169592.png)
![2-(3-Cyclopropyl-6-(p-tolyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169605.png)